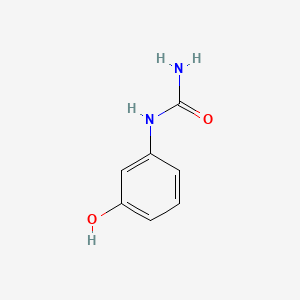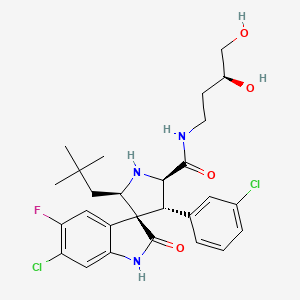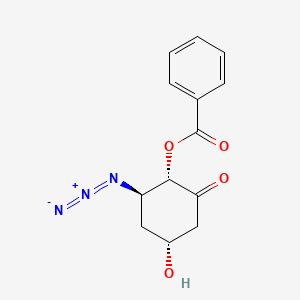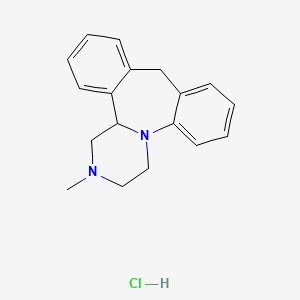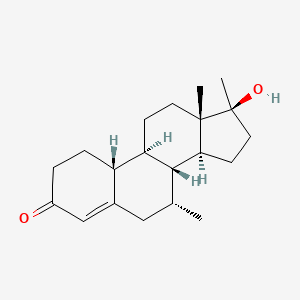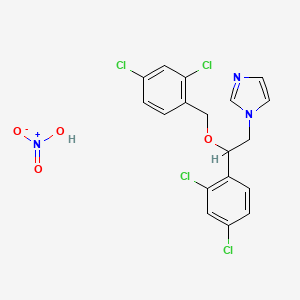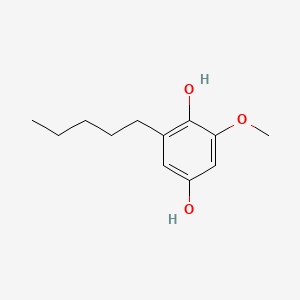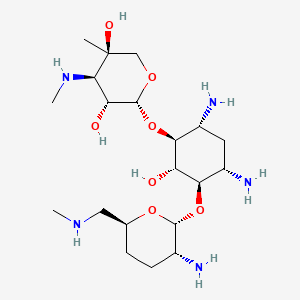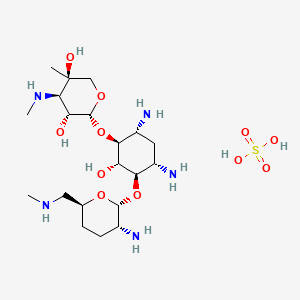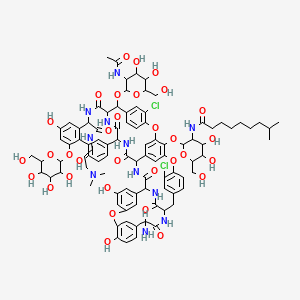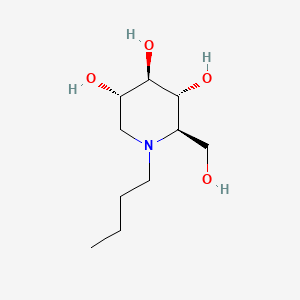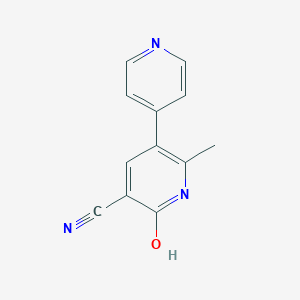
Okilactomycin
Descripción general
Descripción
Okilactomycin is a lactone group antibiotic isolated from the culture filtrate of a strain of actinomycetes (Streptomyces species) . It was discovered in 1987 .
Synthesis Analysis
The total synthesis of Okilactomycin has been achieved through several steps. The synthesis process involves a substrate-controlled, diastereoselective intramolecular Diels-Alder (IMDA) reaction . Another synthesis approach utilized a Petasis-Ferrier union/rearrangement to construct the 2,6-cis-tetrahydropyanone core .
Molecular Structure Analysis
Okilactomycin has a complex molecular structure with a molecular weight of 416.51 and a formula of C24H32O6 . The structure includes a lactone group and is derived from Streptomyces species .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Okilactomycin include a substrate-controlled, diastereoselective intramolecular Diels-Alder (IMDA) reaction, a Petasis-Ferrier union/rearrangement, and a ring-closing metathesis .
Aplicaciones Científicas De Investigación
Antibacterial Agent
Okilactomycin has been found to be an effective antibacterial agent. It was discovered from Streptomyces scabrisporus and has shown significant activity against Gram-positive bacteria, including Staphylococcus aureus . The major compound, okilactomycin, was the most active, with a minimum detection concentration of 3–12 lg/ml against antisense assay, and showed an MIC of 4–16 lg/ml against Gram-positive bacteria .
Protein Synthesis Inhibition
Okilactomycin has been identified as a potential inhibitor of protein synthesis. It targets the ribosomal machinery, specifically the small ribosomal protein S4 (RPSD), which is a newer target for developing clinically effective and safe antibiotics . All compounds showed a slight preferential inhibition of RNA synthesis over DNA and protein synthesis .
Antisense Technology
The discovery of okilactomycin and its congeners was facilitated by antisense technology. This technology, due to increased sensitivity, continues to yield new, even though weakly active, antibiotics .
Antitumor Antibiotic
Okilactomycin has been identified as an antitumor antibiotic. An effective, asymmetric total synthesis of the antitumor antibiotic (-)-okilactomycin has been achieved .
Total Synthesis
The total synthesis of Okilactomycin has been achieved using a convergent strategy. This includes a diastereoselective oxy-Cope rearrangement/oxidation sequence to install the C (1) and C (13) stereogenic centers; a Petasis-Ferrier union/rearrangement to construct the highly functionalized tetrahydropyranone inscribed within the thirteen-membered macrocycle ring; an intramolecular chemoselective acylation to access an embedded bicyclic lactone; and an efficient ring-closing metathesis (RCM) reaction to generate the macrocyclic ring .
RNA Synthesis Inhibitors
Okilactomycin and its congeners have been identified as RNA synthesis inhibitors. They showed a slight preferential inhibition of RNA synthesis over DNA and protein synthesis .
Mecanismo De Acción
Target of Action
Okilactomycin primarily targets the small ribosomal protein S4 (RPSD), a component of the ribosomal machinery . The ribosome, composed of two asymmetric macromolecular units, is responsible for protein synthesis. Ribosomal proteins like RPSD help maintain the ribosome’s quaternary structure . Inhibiting the synthesis of an r-protein like RPSD can lead to the loss of function and may result in the inhibition of bacterial protein synthesis .
Mode of Action
Okilactomycin interacts with its target, RPSD, leading to a preferential inhibition of RNA synthesis . This interaction disturbs the protein synthesis process, which is a composite result of disturbances due to both rRNA and ribosomal protein interactions . The mode of action of Okilactomycin may also involve targeting the bacterial fsr Quorum Sensing (QS) system .
Biochemical Pathways
It is known that the compound inhibits rna synthesis, which is a crucial part of the protein synthesis pathway . This inhibition likely disrupts multiple downstream effects and cellular processes that rely on protein synthesis.
Pharmacokinetics
It is known that the compound exhibits activity against gram-positive bacteria, including staphylococcus aureus, with a minimum detection concentration of 3–12 µg/ml
Result of Action
The primary result of Okilactomycin’s action is the inhibition of protein synthesis in bacteria, leading to antibacterial effects . It has been observed that Okilactomycin inhibits 70% of the gelatinase production of Enterococcus faecalis at a 10 µM concentration without a dramatic influence on the bacterial growth . This indicates that Okilactomycin can have a significant impact on bacterial virulence factors.
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,3S,6S,10R,12R,13R,16R,19R)-3,10,12,16-tetramethyl-14-methylidene-15,17-dioxo-18,20-dioxatetracyclo[11.5.2.01,6.016,19]icos-4-ene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-12-7-6-8-16-10-17(20(26)27)14(3)11-24(16)21-23(5,22(28)30-24)19(25)15(4)18(29-21)13(2)9-12/h10,12-14,16,18,21H,4,6-9,11H2,1-3,5H3,(H,26,27)/t12-,13-,14+,16+,18-,21-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZIMLFKBWIOJJ-ZRHSTDQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]2C=C([C@H](C[C@@]23[C@H]4[C@](C(=O)C(=C)[C@H](O4)[C@@H](C1)C)(C(=O)O3)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Okilactomycin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




